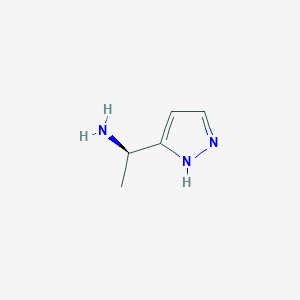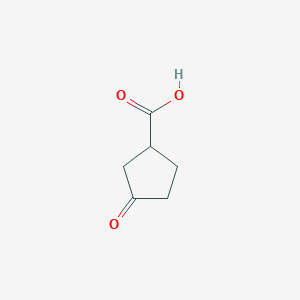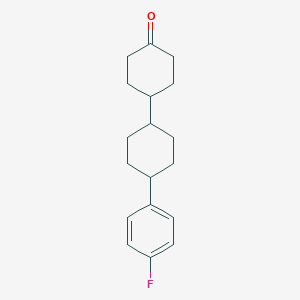![molecular formula C10H11NO4 B171425 N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide CAS No. 147030-72-6](/img/structure/B171425.png)
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide
描述
“N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.19900 . The compound is also known by other names such as “benzo[1,3]dioxole-5-carboxylic acid methoxymethylamide” and "N-methoxy-N-methyl-1,3-benzodioxol-5-carboxamide" .
Synthesis Analysis
The synthesis of “N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” involves several steps. Sodium hydroxide in water is added slowly to a solution of piperonyl chloride and N,O-dimethylhydroxylamine hydrochloride in acetonitrile . The mixture is stirred at room temperature for 0.5 h. Acetonitrile is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water . The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. Column chromatography on silica gel eluding with ethyl acetate:hexanes (30:70) gives the title compound as a yellow oil .Molecular Structure Analysis
The molecular structure of “N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the compound is 209.06900 .Physical And Chemical Properties Analysis
“N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” has a predicted density of 1.289±0.06 g/cm3 . The predicted boiling point of the compound is 384.3±31.0 °C . The melting point and flash point of the compound are not available .科学研究应用
- Specific Scientific Field: Agriculture
- Summary of the Application: N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide, also known as BTHWA, has been used as an inducer of systemic acquired resistance (SAR) in plants . This compound has shown significant advantages over traditional plant protection products (PPPs), making it a viable alternative .
- Methods of Application or Experimental Procedures: The compound was applied to tulips cultivated in greenhouse conditions . The response of the plants to BTHWA treatment was analyzed in terms of the extent to which the growth–immunity phenomena would occur .
- Results or Outcomes: The application of BTHWA not only provided efficient protection against fusariosis, a fungal disease, but also resulted in the stimulation of the growth and development of the plants . This stands in contrast to other results on SAR induction, where yield reduction may result from the excessive metabolic imbalance of the treated plant .
属性
IUPAC Name |
N-methoxy-N-methyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11(13-2)10(12)7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNUAFRSGDCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)OCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)






![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)





